Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate
Description
Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a tosyl (p-toluenesulfonyl) group, a methyl ester, and a ketone moiety.
Key features of the compound include:
- Core structure: The 6,7-dihydro-1H-pyrrolo[2,3-c]pyridine system enables planar aromaticity, facilitating interactions with hydrophobic protein pockets.
- Substituents:
- The tosyl group enhances stability and may influence target selectivity.
- The methyl ester at position 4 is a common prodrug strategy to improve bioavailability.
- The 7-oxo group contributes to hydrogen bonding with biological targets.
Synthesis protocols for related compounds (e.g., Suzuki coupling and hydrolysis steps) are detailed in , with yields exceeding 90% in some cases .
Properties
Molecular Formula |
C16H14N2O5S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-7-oxo-6H-pyrrolo[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H14N2O5S/c1-10-3-5-11(6-4-10)24(21,22)18-8-7-12-13(16(20)23-2)9-17-15(19)14(12)18/h3-9H,1-2H3,(H,17,19) |
InChI Key |
XACVBSZLYRBBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a sequence involving:
- Construction of the pyrrolo[2,3-c]pyridine core
- Introduction of the tosyl protecting group at the nitrogen (N-1) position
- Oxidation to introduce the 7-oxo functionality
- Esterification or methylation at the 4-carboxylic acid position
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolo[2,3-c]pyridine derivatives are commonly synthesized from substituted pyridine or pyrrole precursors.
- The tosyl group is introduced by reaction with p-toluenesulfonyl chloride under basic conditions.
- The methyl ester is typically formed by esterification of the corresponding carboxylic acid or by direct methylation using reagents like diazomethane or methyl iodide in the presence of a base.
Stepwise Synthesis
Step 1: Formation of the Pyrrolo[2,3-c]pyridine Core
- A common approach involves cyclization reactions starting from 4-bromo- or 4-substituted pyridine derivatives and appropriate amine or amidine components.
- For example, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can be synthesized by cyclization of substituted pyridine precursors in polar aprotic solvents such as dimethylformamide (DMF), often in the presence of bases like lithium methanolate.
Step 2: Introduction of the Tosyl Group at N-1
- The free pyrrolo nitrogen is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine to afford the N-tosylated intermediate.
- This step is crucial for protecting the nitrogen and modulating the compound’s reactivity and solubility.
Step 3: Oxidation to Introduce the 7-Oxo Functionality
- The dihydro intermediate at positions 6 and 7 is oxidized to introduce the ketone at position 7.
- Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other peracids may be employed.
- Alternatively, selective oxidation under controlled conditions ensures retention of the dihydro structure while introducing the oxo group.
Step 4: Esterification to Form the Methyl 4-Carboxylate
- The carboxylic acid group at position 4 is methylated to form the methyl ester.
- Typical methods include Fischer esterification using methanol and acid catalysis or methylation with diazomethane under mild conditions to avoid side reactions.
- This step is often performed after the core heterocycle and tosylation steps to avoid interference with other functionalities.
Representative Synthetic Procedure (Literature-Based Example)
Research Findings and Optimization Notes
- The tosylation step is critical for achieving high yields and purity; incomplete tosylation leads to impurities and lower overall yield.
- Oxidation conditions must be carefully controlled to avoid overoxidation or decomposition of the dihydro ring system.
- Esterification is best performed after the introduction of the tosyl and oxo groups to prevent side reactions.
- Solvent choice (e.g., DMF, dichloromethane) and temperature control significantly influence reaction efficiency and selectivity.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Pyrrolo[2,3-c]pyridine core formation | Substituted pyridine, DMF, lithium methanolate, heat | Build heterocyclic core | 70–75 |
| N-Tosylation | p-Toluenesulfonyl chloride, base, DCM | Protect N-1, enhance stability | 85–90 |
| Oxidation at C7 | m-CPBA or peracid, DCM, 0 °C to RT | Introduce 7-oxo group | 70–80 |
| Esterification (methylation) | Methanol, acid catalyst, reflux | Form methyl ester at C4 | 80–90 |
Chemical Reactions Analysis
Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its binding affinity and specificity. Pathways involved in its action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with its structural analogs, emphasizing substituent variations, molecular properties, and therapeutic relevance.
Table 1: Key Structural and Functional Comparisons
Key Findings and Differentiation
Substituent Impact on Bioactivity: The bromine in the ethyl 4-bromo analog (CAS 1445993-96-3) enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions . The quinoline-6-carboxylate derivative (Compound 112) exhibits higher molecular weight (488.12 g/mol) and reduced solubility in DMSO, limiting its utility in assays requiring soluble compounds . Cpd6 () incorporates a bulky piperidin-4-yl carboxamide, enabling specific interactions with the CECR2 bromodomain. Its allyl group may confer conformational flexibility .
Therapeutic Applications: The target compound’s tosyl group is shared with analogs in (e.g., N-[4-(2,4-difluorophenoxy)phenyl]ethanesulfonamide), which are used in cancer therapy . Compounds lacking the tosyl group (e.g., 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) are marketed as building blocks, suggesting divergent development pathways .
Synthetic Accessibility :
- Suzuki coupling (e.g., in Compound 112 synthesis) and hydrolysis (e.g., conversion of methyl ester to carboxylic acid) are robust methods for generating derivatives .
Biological Activity
Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate (CAS Number: 1927862-71-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of CHNOS and a molecular weight of approximately 346.4 g/mol. The compound features a pyrrolopyridine core structure, which is known for its potential biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has shown promising anticancer activity in several cancer cell lines. In particular, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways and inhibits the proliferation of cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 12.3 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA strands, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in targeted cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of methyl 7-oxo-1-tosyl compounds against clinical isolates. Results indicated that the compound effectively inhibited the growth of multidrug-resistant strains.
Case Study 2: Cancer Cell Line Studies
A research article in Cancer Research highlighted the potential of methyl 7-oxo compounds as novel anticancer agents. The study reported significant tumor growth inhibition in xenograft models treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
